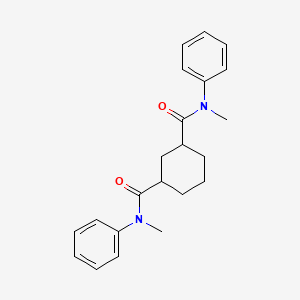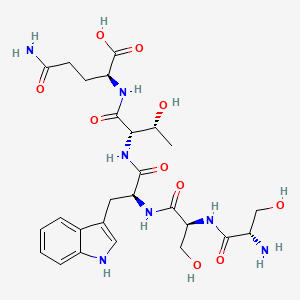![molecular formula C12H17NO B14182956 {3-[(E)-(Butylimino)methyl]phenyl}methanol CAS No. 922525-34-6](/img/structure/B14182956.png)
{3-[(E)-(Butylimino)methyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(E)-(Butylimino)methyl]phenyl}methanol is an organic compound that belongs to the class of imines It features a phenyl ring substituted with a butylimino group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(E)-(Butylimino)methyl]phenyl}methanol typically involves the condensation of 3-formylphenylmethanol with butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {3-[(E)-(Butylimino)methyl]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-formylphenylmethanol or 3-(butylamino)benzaldehyde.
Reduction: Formation of 3-(butylamino)methylphenol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {3-[(E)-(Butylimino)methyl]phenyl}methanol is used as an intermediate for the preparation of various complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit therapeutic effects and can be used in the treatment of various diseases.
Industry
The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of {3-[(E)-(Butylimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
{3-[(E)-(Ethylimino)methyl]phenyl}methanol: Similar structure with an ethyl group instead of a butyl group.
{3-[(E)-(Propylimino)methyl]phenyl}methanol: Similar structure with a propyl group instead of a butyl group.
{3-[(E)-(Hexylimino)methyl]phenyl}methanol: Similar structure with a hexyl group instead of a butyl group.
Uniqueness
{3-[(E)-(Butylimino)methyl]phenyl}methanol is unique due to the presence of the butyl group, which can influence its lipophilicity and steric properties. This can affect its reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with shorter or longer alkyl chains.
Propiedades
Número CAS |
922525-34-6 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[3-(butyliminomethyl)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c1-2-3-7-13-9-11-5-4-6-12(8-11)10-14/h4-6,8-9,14H,2-3,7,10H2,1H3 |
Clave InChI |
BGNFEIUXTJBGHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=CC=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)

![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)




![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
